molecular formula C2H5N5O3 B14466460 N''-Methyl-N-nitro-N'-nitrosoguanidine CAS No. 66542-13-0

N''-Methyl-N-nitro-N'-nitrosoguanidine

Cat. No.: B14466460
CAS No.: 66542-13-0
M. Wt: 147.09 g/mol
InChI Key: POJDZWIPNZWPAU-UHFFFAOYSA-N
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Description

Significance as a Research Tool in Carcinogenesis and Mutagenesis Studies

MNNG is a widely utilized research tool for inducing carcinogenesis and mutagenesis in experimental models. nih.gov Its significance stems from its consistent ability to act as a direct-acting carcinogen and mutagen, reliably initiating the processes that lead to genetic mutations and the development of tumors in a variety of biological systems. wikipedia.orgnih.govinchem.org

The primary molecular action of MNNG is its function as an alkylating agent. medchemexpress.com It covalently adds alkyl groups to DNA bases, with a notable propensity for the O⁶ position of guanine (B1146940) and the O⁴ position of thymine (B56734). wikipedia.org The formation of O⁶-methylguanine is a particularly critical premutagenic lesion. nih.gov During DNA replication, this altered guanine base frequently mispairs with thymine instead of cytosine. This leads to a specific and characteristic mutational signature: a G:C to A:T transition mutation. nih.govresearchgate.net This high frequency of a specific mutation type makes MNNG an invaluable tool for studying the consequences of particular genetic changes. nih.govnih.gov Studies have demonstrated that G:C to A:T transitions can account for the vast majority of mutations induced by MNNG, with some analyses reporting figures as high as 96.6%. researchgate.netnih.gov

In carcinogenesis research, MNNG is extensively used to induce tumors in laboratory animals, creating models that mimic human cancers. It has proven effective in a wide range of species, including mice, rats, hamsters, and dogs. nih.govinchem.orginchem.org A key feature of MNNG-induced carcinogenesis is its strong local effect, often causing tumors to develop at the site of application. nih.govinchem.org When administered orally, it reliably induces tumors throughout the gastrointestinal tract, including the esophagus, stomach, and intestines, making it a standard agent for developing models of gastric and colorectal cancer. nih.govwaocp.orginchem.orgoup.com These animal models are crucial for studying the step-by-step progression of cancer, from initial cellular changes to malignant tumors, and for investigating potential therapeutic interventions. waocp.orgamegroups.org

The cellular response to MNNG-induced DNA damage is also a major area of investigation. The lesions created by MNNG trigger complex cellular signaling pathways, including the DNA mismatch repair (MMR) system. nih.govpnas.org The MMR pathway recognizes the O⁶-methylguanine lesion, and its activation is critical for the subsequent cellular outcomes, which can include cell cycle arrest, DNA repair, or apoptosis (programmed cell death). nih.govpnas.org By studying how cells with functional or deficient MMR systems respond to MNNG, researchers have gained significant insights into the mechanisms of DNA repair and how defects in these pathways contribute to cancer susceptibility. nih.govpnas.org

Table 1: Carcinogenic Effects of MNNG in Various Animal Models

Animal SpeciesPrimary Tumor Sites ObservedReference
RatsEsophagus, forestomach, stomach (adenocarcinomas), small intestine, large bowel, sarcomas of the gastrointestinal tract. nih.govinchem.org
MiceLung tumors, liver tumors, haemangioendotheliomas (following subcutaneous injection). nih.govinchem.org
HamstersSquamous cell papillomas and carcinomas of the forestomach. nih.govnih.gov
DogsTumors of the gastrointestinal tract. nih.govinchem.org
FerretsGastric adenocarcinoma. oup.com

Table 2: Mutagenic Profile of N''-Methyl-N-nitro-N'-nitrosoguanidine (MNNG)

ParameterFindingReference
Primary MechanismAlkylation of DNA, primarily forming O⁶-methylguanine. wikipedia.orgmedchemexpress.com
Predominant Mutation TypeG:C to A:T transitions. nih.govresearchgate.netnih.gov
Frequency of G:C to A:T TransitionsAccounts for ~89-97% of induced single-base substitutions. researchgate.netnih.gov
Influence of DNA SequenceMutation frequency is higher when the guanine is preceded (5' side) by a purine (B94841) (Guanine or Adenine) compared to a pyrimidine (B1678525). nih.govresearchgate.net
Cellular Response System TriggeredDNA Mismatch Repair (MMR) pathway. nih.govpnas.org

Historical Context of its Application in Experimental Biology

The journey of MNNG in experimental biology began with the discovery of its potent mutagenic activity in 1960. nih.gov This finding quickly established the compound as one of the most powerful and widely used chemical mutagens in scientific research. nih.govwmich.edu Its initial applications were in the field of microbiology, where it was used to induce mutations in bacteria, such as Escherichia coli and Streptomyces coelicolor, and in fungi. researchgate.netnih.gov These early studies were instrumental in elucidating fundamental genetic processes and for strain improvement in industrial microbiology.

Following its success in microorganisms, the use of MNNG was extended to plant genetics. nih.gov Researchers applied it to various plant species, including Zea mays (corn), to induce mutations and study genetic traits, contributing to the broader understanding of plant biology and genetics. wmich.edu

By the 1970s, the focus of MNNG research had expanded significantly to include mammalian cells and the study of cancer. nih.govaacrjournals.org Scientists discovered that MNNG could inhibit the synthesis of DNA, RNA, and protein in mammalian cells, with DNA synthesis being the most sensitive process. aacrjournals.org This period marked the beginning of its extensive use as an experimental carcinogen. inchem.org Research demonstrated its ability to cause tumors in virtually all animal species tested, solidifying its role as a reliable tool for inducing cancer in laboratory settings. inchem.org The development of MNNG-induced gastric cancer models in rats, for instance, proved to be highly valuable as they histologically resembled certain types of human stomach cancer. waocp.org

In more recent decades, MNNG has been employed in increasingly sophisticated molecular biology and cancer research applications. It has been used to transform normal human cell lines into precancerous models, allowing for detailed investigation of the early stages of carcinogenesis in a controlled in vitro environment. spandidos-publications.com Furthermore, its specific mechanism of inducing O⁶-methylguanine lesions has made it a critical tool for studying DNA repair pathways, particularly the role of O⁶-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system in protecting the genome from alkylation damage. nih.govpnas.org The ability to induce a specific type of DNA damage has allowed researchers to dissect the complex cellular responses to genotoxicity and understand how failures in these responses can lead to disease. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66542-13-0

Molecular Formula

C2H5N5O3

Molecular Weight

147.09 g/mol

IUPAC Name

2-methyl-1-nitro-3-nitrosoguanidine

InChI

InChI=1S/C2H5N5O3/c1-3-2(4-6-8)5-7(9)10/h1H3,(H2,3,4,5,8)

InChI Key

POJDZWIPNZWPAU-UHFFFAOYSA-N

Canonical SMILES

CN=C(NN=O)N[N+](=O)[O-]

Origin of Product

United States

Molecular Mechanisms of Interaction with Biological Macromolecules

Alkylating Agent Properties and Reactivity

MNNG is classified as a monofunctional alkylating agent, meaning it introduces a single methyl group to nucleophilic sites within macromolecules. Its reactivity is attributed to its decomposition, which generates a highly reactive methyldiazonium ion. This electrophilic species readily attacks electron-rich centers in DNA and RNA, leading to the covalent attachment of a methyl group.

Direct Alkylation of DNA and RNA

The interaction of MNNG with nucleic acids is a direct chemical reaction that does not require metabolic activation. The methyldiazonium ion generated from MNNG can methylate various positions on the purine (B94841) and pyrimidine (B1678525) bases of both DNA and RNA, as well as the phosphate (B84403) backbone of these molecules. This indiscriminate alkylation disrupts the normal structure and function of nucleic acids, interfering with processes such as DNA replication and transcription.

Formation of Specific DNA Adducts

The methylation of DNA by MNNG results in the formation of several distinct chemical products known as DNA adducts. The distribution and biological consequences of these adducts vary depending on the site of methylation.

DNA AdductRelative Abundance (%)
7-Methylguanine (B141273) (7-MeG)82
3-Methyladenine (B1666300) (3-MeA)12
O6-Methylguanine (O6-MeG)7
Other Methylated Bases<5
PhosphotriestersParallels O-alkylation products

Among the various DNA adducts formed by MNNG, O6-methylguanine (O6-MeG) is considered the most significant in terms of mutagenesis and carcinogenesis. oup.comoup.com Although it constitutes a smaller fraction of the total adducts compared to 7-methylguanine, its formation is highly pro-mutagenic. oup.com During DNA replication, the presence of O6-MeG in the template strand frequently leads to the misincorporation of thymine (B56734) (T) instead of cytosine (C). oup.com This results in a G:C to A:T transition mutation in the subsequent round of replication. nih.gov The mutagenic potential of O6-MeG is a critical factor in the initiation of cancer by alkylating agents. oup.com

The most abundant DNA adduct formed by MNNG is 7-methylguanine (7-MeG) , accounting for approximately 82% of the total methylation. oup.com The N7 position of guanine (B1146940) is the most nucleophilic site in DNA, making it a primary target for alkylation. oup.com While 7-MeG is a major lesion, it is generally not considered to be directly miscoding and is efficiently removed by the base excision repair (BER) pathway. However, its formation can lead to instability of the glycosidic bond, potentially resulting in depurination and the formation of an apurinic (AP) site, which can be mutagenic if not repaired.

3-Methyladenine (3-MeA) is another significant adduct, comprising about 12% of the methylation products. oup.com The formation of 3-MeA is cytotoxic as it can block DNA replication. oup.com This lesion is also repaired by the BER pathway, initiated by a specific DNA glycosylase.

Besides attacking the nitrogen and oxygen atoms of the nucleotide bases, the reactive species generated from MNNG can also methylate the phosphate backbone of DNA. This reaction results in the formation of phosphotriesters (PTEs) . The extent of phosphotriester formation generally parallels that of other oxygen alkylation products, such as O6-alkylguanine. oup.com The formation of these phosphotriesters neutralizes the negative charge of the phosphate backbone, which can alter the conformation of the DNA helix and affect the binding of proteins that interact with the DNA backbone. Some studies on similar alkylating agents have shown that these phosphotriesters can be unstable and lead to single-strand breaks in the DNA. oup.com

Protein Modification and Functional Consequences (e.g., Nitrohomoarginine Formation from Lysine)

A significant interaction of MNNG with proteins involves the chemical modification of amino acid residues, particularly the conversion of lysine (B10760008) to nitrohomoarginine. cdnsciencepub.combmrat.org This reaction occurs through the transfer of the nitroguanido group from MNNG to the ε-amino group of lysine residues within the protein structure. cdnsciencepub.com The formation of nitrohomoarginine introduces a bulky and highly polar group, which can lead to substantial alterations in the protein's physicochemical properties and, consequently, its biological function.

Research has demonstrated that this modification can lead to several functional consequences. For instance, the conversion of lysine to nitrohomoarginine in serum albumin results in an increased extinction coefficient and altered electrophoretic mobility. cdnsciencepub.com More critically, the modification of key proteins can impair their essential activities. When cytochrome c, a vital component of the electron transport chain, is modified by MNNG, it loses its ability to act as an electron acceptor, thereby disrupting cellular respiration. nih.gov Similarly, the treatment of histones with MNNG has been shown to result in the formation of nitrohomoarginine, potentially affecting chromatin structure and gene regulation. nih.gov

Table 1: Effects of MNNG-Induced Protein Modification

Modified Protein Amino Acid Target Resulting Modification Functional Consequence Reference
Serum Albumin Lysine Nitrohomoarginine Increased extinction coefficient, altered electrophoretic mobility cdnsciencepub.com
Cytochrome c Lysine Nitrohomoarginine Inability to act as an electron acceptor nih.gov

Role of Decomposition Products in Biological Activity

The biological effects of MNNG are not solely attributable to the parent compound but are also significantly mediated by its decomposition products. The stability of MNNG is highly dependent on environmental conditions, particularly pH, leading to the formation of different reactive species. nih.govwikipedia.org

Diazomethane (B1218177) Generation and its Contribution to Methylation

In basic or alkaline aqueous solutions, MNNG decomposes to generate diazomethane (CH₂N₂). wikipedia.org Diazomethane is a well-established and highly potent methylating agent. wikipedia.org Its small size and high reactivity allow it to readily transfer a methyl group to various nucleophilic sites on biological macromolecules.

The primary target for methylation by diazomethane is DNA. It adds alkyl groups to the O6 position of guanine and the O4 position of thymine. wikipedia.org This methylation can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. wikipedia.org These genetic alterations are a fundamental basis for the mutagenic and carcinogenic activity of MNNG. Beyond DNA, diazomethane can also methylate other substrates within the cell, contributing to the broader toxicological profile of MNNG. wikipedia.org

Nitrous Acid Formation in Acidic Environments

Under acidic conditions, such as those found in the stomach, MNNG undergoes a different decomposition pathway, releasing nitrous acid (HNO₂). bmrat.orgnih.govwikipedia.org The formation of nitrous acid is accompanied by the production of N-methyl-N'-nitroguanidine. nih.gov

Nitrous acid is itself a reactive and mutagenic substance. unacademy.com It is known to cause deamination of purine and pyrimidine bases in DNA. For example, it can convert adenine (B156593) to hypoxanthine (B114508) and cytosine to uracil. These changes in DNA bases lead to errors in replication and transcription, contributing to the mutagenic effects observed with MNNG exposure in acidic environments. bmrat.org Furthermore, the exposure of MNNG to acidic conditions has been linked to the generation of free radicals, which can induce oxidative stress and further damage cellular components. bmrat.org

Table 2: Decomposition Products of MNNG and Their Biological Roles

Condition Decomposition Product Primary Biological Action Macromolecular Target Consequence
Basic (Alkaline) Diazomethane Methylation DNA (O6-guanine, O4-thymine) Point mutations, carcinogenesis

Cellular and Subcellular Responses to N Methyl N Nitro N Nitrosoguanidine Exposure

DNA Damage and Repair Pathways

Cells have evolved a sophisticated network of DNA repair pathways to counteract the damaging effects of agents like MNNG. The choice of repair pathway is largely dependent on the specific type of DNA lesion. The cellular response to MNNG is multifaceted, involving direct damage reversal, excision repair mechanisms, and damage tolerance pathways.

Induction of DNA Strand Breaks

MNNG exposure leads to the formation of DNA strand breaks. inchem.org Studies utilizing the comet assay have revealed that the single-strand breaks (ssb) detected immediately after MNNG treatment in hamster V79 cells are predominantly alkali-labile sites. nih.gov This indicates that the initial damage consists of methylated bases that are converted to breaks under alkaline conditions used in the assay. True single-strand breaks may also form as intermediates during the repair of these methylated bases, for instance, through the action of DNA glycosylases in the base excision repair pathway. tandfonline.com The methylation of the phosphate (B84403) moiety of the DNA backbone by MNNG can also result in liable phosphate triesters, which may contribute to the formation of these single-strand breaks. wmich.edu

Involvement of Mismatch Repair (MMR) Pathway

The DNA Mismatch Repair (MMR) pathway plays a pivotal and somewhat paradoxical role in the cellular response to MNNG. While MMR is primarily known for correcting replication errors, it also recognizes the O6-MeG lesion when it is mispaired with thymine (B56734) (T) during DNA replication. mdpi.com Instead of directly repairing the lesion, a functional MMR system is required for the cytotoxic effects of MNNG. pnas.org Cells deficient in MMR are tolerant to MNNG, a phenomenon known as alkylation tolerance. pnas.org

The process is initiated by the MutSα complex (a heterodimer of MSH2 and MSH6), which recognizes the O6-MeG:T mispair. nih.govresearchgate.net This recognition triggers a cascade of events that can lead to cell cycle arrest, typically at the G2/M checkpoint, and ultimately apoptosis. researchgate.netnih.govnih.gov This MMR-dependent signaling is thought to prevent the fixation of mutations by eliminating damaged cells. nih.gov The MMR machinery can directly signal to kinases such as ATR and CHK1 to coordinate cell cycle checkpoints and repair activities. researchgate.net

Key Proteins in the Mismatch Repair (MMR) Pathway's Response to MNNG
Protein/ComplexFunction in MNNG ResponseReference
MutSα (MSH2/MSH6)Recognizes O6-methylguanine:Thymine (O6-MeG:T) mismatches. nih.gov nih.gov
MutLα (MLH1/PMS2)Recruited after mismatch recognition by MutSα; acts as a molecular scaffold. researchgate.netfrontiersin.org researchgate.netfrontiersin.org
ATR/CHK1Signaling kinases activated by the MMR system to induce G2/M cell cycle arrest. researchgate.netnih.gov researchgate.netnih.gov
p53/p73Tumor suppressor proteins that can be involved in signaling apoptosis, though the pathway can also be p53-independent. pnas.orgnih.gov pnas.orgnih.gov

Nucleotide Excision Repair (NER) Mechanisms (e.g., ABC Excinuclease)

Nucleotide Excision Repair (NER) is a versatile pathway that typically removes bulky, helix-distorting DNA lesions. wikipedia.orgatlasgeneticsoncology.org While MNNG-induced lesions like O6-MeG are not considered classic bulky adducts, evidence suggests that NER can participate in their repair. In Escherichia coli, the ABC excinuclease, a key component of the NER pathway encoded by the uvrA, uvrB, and uvrC genes, has been shown to incise MNNG-methylated DNA both in vitro and in vivo. unc.edunih.gov This enzyme complex recognizes helical distortions in the DNA and makes incisions on both sides of the lesion, allowing for the removal of a short oligonucleotide containing the damage. nih.govyoutube.com The ability of ABC excinuclease to act on MNNG-induced damage indicates that even small adducts can cause sufficient helical distortion to be recognized by the NER machinery. nih.gov

Base Excision Repair (BER) Contributions

The Base Excision Repair (BER) pathway is the primary mechanism for repairing many of the lesions produced by MNNG, particularly N-alkylated purines such as 7-methylguanine (B141273) (7-meG) and 3-methyladenine (B1666300) (3-meA). mdpi.commdpi.com BER is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.govmdpi.com For example, N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), excises these N-alkylated bases. mdpi.comnih.gov

Following base removal, an apurinic/apyrimidinic (AP) endonuclease, such as APE1, cleaves the phosphodiester backbone at the resulting AP site. nih.gov The repair is then completed by a DNA polymerase, which inserts the correct nucleotide, and a DNA ligase, which seals the remaining nick in the DNA strand. nih.govnih.gov While BER efficiently handles N-alkylations, at high concentrations of MNNG, this pathway can become saturated, contributing to the agent's cytotoxicity. mdpi.com

Function of O6-Methylguanine-DNA Methyltransferase (MGMT)

The most critical defense mechanism against the mutagenic effects of MNNG is the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). wikipedia.orgnih.gov MGMT directly reverses the O6-MeG lesion in a single-step reaction. mdpi.com It transfers the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. wikipedia.orgimrpress.com

This process is stoichiometric, meaning each MGMT molecule can only repair one lesion and is subsequently ubiquitinated and degraded. mdpi.comresearchgate.net Therefore, the cellular capacity to repair O6-MeG is directly dependent on the level of MGMT expression. mdpi.com High levels of MGMT confer resistance to the cytotoxic and mutagenic effects of MNNG and other alkylating agents. mdpi.comresearchgate.net Conversely, low or absent MGMT expression sensitizes cells to these agents. tandfonline.com The expression of the MGMT gene can itself be induced by exposure to DNA damaging agents like MNNG and ionizing radiation in some cell types. nih.gov

Overview of DNA Repair Pathways Responding to MNNG-Induced Damage
PathwayKey Lesion(s) RepairedMechanism SummaryKey ProteinsReference
Mismatch Repair (MMR)O6-MeG:T MispairsRecognizes mismatch, leading to signaling for G2/M arrest and apoptosis rather than direct repair.MSH2, MSH6, MLH1, PMS2 pnas.orgnih.govnih.gov
Nucleotide Excision Repair (NER)MNNG-induced adducts causing helical distortionRecognizes distortion, dual incision, and removal of an oligonucleotide patch.ABC Excinuclease (in E. coli) unc.edunih.gov
Base Excision Repair (BER)N7-methylguanine, N3-methyladenineGlycosylase removes the damaged base, followed by incision, synthesis, and ligation.MPG (AAG), APE1, DNA Polymerase β, DNA Ligase mdpi.comnih.gov
Direct ReversalO6-methylguanine (O6-MeG)Direct transfer of the methyl group from guanine to the MGMT protein.O6-Methylguanine-DNA Methyltransferase (MGMT) wikipedia.orgmdpi.com

Translesion Synthesis (TLS) and DNA Polymerase Involvement (e.g., REV3, POL-beta)

When DNA lesions are not repaired before the cell enters S-phase, the replication machinery can stall. Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed past such lesions, albeit often at the cost of fidelity. frontiersin.orgmdpi.comyoutube.com Specialized, low-fidelity DNA polymerases temporarily replace the high-fidelity replicative polymerases to bypass the damage. nih.gov

In the context of MNNG-induced damage, Polymerase ζ (Pol ζ), which includes the catalytic subunit REV3, is implicated in the bypass of O6-MeG lesions. nih.gov Research in mouse embryonic fibroblasts suggests that Pol ζ can be involved in error-prone bypass of O6-MeG. Interestingly, the mutagenic potential of Pol ζ at these lesions appears to be masked by the MMR pathway, which efficiently corrects the misinsertions made by this polymerase. nih.gov DNA polymerase beta (Pol-β), a key enzyme in the BER pathway, is also involved in the cellular response to MNNG, primarily by filling the single-nucleotide gap created after a damaged base is excised. nih.govnih.gov

Signal Transduction Cascade Modulation

Exposure to N''-Methyl-N-nitro-N'-nitrosoguanidine (MNNG) triggers a complex array of cellular signaling responses, significantly altering the activity of various signal transduction cascades that govern cell fate decisions such as proliferation, survival, and apoptosis.

Activation of Protein Kinase Pathways (e.g., cAMP-Protein Kinase A (PKA)-CREB pathway)

Low concentrations of MNNG have been shown to activate the cyclic AMP (cAMP)-Protein Kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. nih.gov Research has demonstrated that treatment with 0.2 microM MNNG can stimulate the expression of genes driven by the cAMP response element (CRE). nih.gov This is consistent with findings that show an increase in the phosphorylation of CREB at serine-133 in Vero cells following MNNG treatment. nih.gov

The activation of this pathway involves the elevation of intracellular cAMP levels, which has been observed to increase approximately 1.53-fold after a 60-minute treatment with MNNG. nih.gov This rise in cAMP leads to the activation of PKA, which in turn phosphorylates and activates CREB. nih.gov Interestingly, the activation of the PKA-CREB signaling pathway by MNNG appears to be independent of genomic DNA damage. nih.gov Studies have shown that MNNG can activate this pathway to a comparable level in both normal and enucleated cells, suggesting that the initial signal for this pathway's activation originates from cellular locations other than the nucleus. nih.gov

Interactive Table: MNNG's Effect on the cAMP-PKA-CREB Pathway

ParameterObservationFold Change (vs. Control)Cell TypeReference
CRE-driven Gene ExpressionStimulated~1.5-foldVero nih.gov
Phosphorylated CREB (ser-133)Increased2.08-foldVero nih.gov
Intracellular cAMP LevelElevated1.53-foldVero nih.gov
PKA ActivityActivated-Vero nih.gov

Ras-MAPK Pathway Activation

MNNG has been identified as a specific activator of the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, particularly in a manner that is dependent on oncogenic Ras. tandfonline.comnih.gov Studies have demonstrated that MNNG treatment can induce the phosphorylation of Erk, a key downstream kinase in the Ras-MAPK cascade, in human lung cancer cell lines. tandfonline.com This activation of the Ras-MAPK pathway by MNNG is not suppressed by inhibitors of PI3K, p38/HOG1, Raf, or CDK. nih.gov However, the MNNG-induced phosphorylation of Erk is abolished by the MEK inhibitors U0126 and PD98059, confirming the specific involvement of the Ras-MAPK pathway. nih.gov

While MNNG treatment induces the clustering of the Epidermal Growth Factor Receptor (EGFR), it does not lead to the activation of Ras, a downstream mediator in the EGFR signaling pathway, in the same way that EGF treatment does. nih.gov Furthermore, pre-incubation of cells with MNNG can inhibit the activation of Ras by subsequent EGF treatment. nih.gov

ATM, p38 MAPK, and JNK Signaling Pathway Activation

Exposure to MNNG has been shown to activate several stress-responsive signaling pathways, including Ataxia Telangiectasia Mutated (ATM), p38 MAPK, and c-Jun N-terminal kinase (JNK). plos.org The activation of these pathways is often mediated by the generation of reactive oxygen species (ROS). plos.org Inhibitor experiments have confirmed that ATM, p38 MAPK, and JNK are activated by ROS and are involved in cellular responses to MNNG. plos.org Studies in various cell lines have demonstrated that MNNG can strongly induce the phosphorylation of ATM, p38 MAPK, and JNK. plos.org

NF-κB and AP-1 Pathway Activation

Low concentrations of MNNG have been found to activate the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). exlibrisgroup.com In transient transfection assays using reporter vectors, the expression of genes driven by AP-1 and NF-κB was elevated by approximately 1.3-fold in MNNG-treated cells compared to untreated controls. exlibrisgroup.com Other research has indicated that MNNG treatment activates AP-1 and NF-κB as early epigenetic events. wjgnet.com Computational analysis of the promoter region of the human REV3 gene, which is activated by MNNG, has identified binding sites for both AP-1 and NF-κB, suggesting their role in the transcriptional regulation of genes in response to MNNG. wjgnet.com

Interactive Table: MNNG-Induced Activation of Transcription Factors

Transcription FactorActivation StatusFold Change in Reporter Gene Expression (vs. Control)Reference
NF-κBActivated~1.3-fold exlibrisgroup.com
AP-1Activated~1.3-fold exlibrisgroup.com
CREBActivated~1.4-fold exlibrisgroup.com

PI3K-AKT Signaling Pathway Downregulation

The impact of MNNG on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway appears to be complex and potentially context-dependent. Some studies suggest that MNNG exposure leads to a downregulation of this pathway. An analysis of differentially expressed genes in normal stomach cells following MNNG treatment identified the PI3K-AKT signaling pathway as being primarily modified, with a notable downregulation. koreascience.kr Another study found that chronic MNNG treatment in rats suppressed the activity of the PI3K/AKT pathway while promoting the epithelial-to-mesenchymal transition (EMT) and cell proliferation. wjgnet.com In this study, hesperidin (B1673128) was shown to reverse the MNNG-inhibited PI3K/AKT pathway. nih.gov

Conversely, other research indicates a potential upregulation of this pathway by MNNG. For instance, a study on MNNG-induced chronic atrophic gastritis showed that folic acid administration improved gastric tissue injury and was associated with decreased levels of PI3K and Akt, suggesting that MNNG may have initially increased their levels. scielo.org

Cell Surface Receptor Clustering and Interference with Receptor-Mediated Signaling (e.g., EGFR, TNFR)

MNNG is known to induce the clustering of cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Tumor Necrosis Factor Receptor (TNFR), in a ligand-independent manner. nih.govnih.govnih.gov The clustering of EGFR induced by MNNG is morphologically similar to that observed with epidermal growth factor (EGF) treatment. nih.gov However, unlike EGF, MNNG-induced clustering does not activate the downstream mediator Ras. nih.gov

Furthermore, MNNG can interfere with receptor-mediated signaling. Pre-incubating cells with MNNG has been shown to inhibit the autophosphorylation of EGFR upon subsequent treatment with EGF. nih.gov This interference extends to the phosphorylation of specific tyrosine residues on EGFR that are crucial for downstream signaling. nih.gov The mechanism behind MNNG-induced receptor clustering involves changes in sphingolipid metabolism and occurs predominantly at lipid rafts. nih.gov The redistribution of acid sphingomyelinase (ASM) and the production of ceramide appear to play a role in this process. nih.gov The clustering of EGFR and TNFR by MNNG has been observed to be independent of genomic DNA damage, as it can occur in enucleated cells. nih.govresearchgate.net

Epigenetic Modifications

MNNG is a potent inducer of epigenetic modifications, altering the landscape of DNA methylation and histone modifications. These changes can have profound and lasting effects on gene expression and cellular function.

Global and Locus-Specific DNA Methylation Changes

As a methylating agent, MNNG can directly alter DNA methylation patterns. spandidos-publications.com Its primary effect is the methylation of nitrogenous bases in DNA. wmich.edu Studies have shown that MNNG treatment can lead to both global and locus-specific changes in DNA methylation. In rat glandular stomach carcinogenesis models, MNNG induced altered methylation of the pepsinogen 1 (Pg1) gene, with increased methylation at both CCGG and GCGC sites observed in stomach cancers. nih.gov These alterations in methylation patterns were found to be acquired early in the carcinogenic process and became progressively more pronounced as tumors developed. nih.gov

Demethylation of Gene Promoters (e.g., hTERT promoter)

Paradoxically, while MNNG is known as a methylating agent, it can also induce demethylation at specific gene promoters. spandidos-publications.comnih.gov A notable example is the promoter of the human telomerase reverse transcriptase (hTERT) gene. spandidos-publications.comnih.gov In normal human gastric mucosal epithelial cells exposed to MNNG, researchers observed selective demethylation of five methylated cytosines outside of CpG dinucleotides within a 290-bp fragment of the hTERT promoter. spandidos-publications.comnih.gov Interestingly, the methylated cytosines within CpG dinucleotides remained unaffected. spandidos-publications.comnih.gov This specific demethylation pattern was strikingly similar to that observed in human gastric adenocarcinoma cell lines. spandidos-publications.comnih.gov Such MNNG-induced demethylation may represent an early molecular event that contributes to malignant transformation. spandidos-publications.comnih.gov The methylation status of the hTERT promoter is known to play a crucial role in regulating hTERT expression and the subsequent activation of telomerase, a key enzyme in cellular immortalization and cancer. spandidos-publications.comnih.gov

Dysregulation of Histone Modifications

In addition to DNA methylation, MNNG exposure also leads to the dysregulation of histone modifications. Histones, the proteins around which DNA is wound, can be modified in various ways, influencing chromatin structure and gene accessibility. Research has shown that MNNG can directly modify histones. nih.gov In studies where rat liver chromatin was fractionated and its components (DNA, histones, and non-histone chromosomal proteins) were treated with MNNG, significant binding of the compound to both histones and non-histone chromosomal proteins was observed. nih.gov This modification of histones led to a drastic increase in the template activity of reconstituted chromatin for RNA synthesis, suggesting that MNNG-induced histone modifications can alter gene expression by changing chromatin structure. nih.gov Furthermore, in the absence of the enzyme poly(ADP-ribose) glycohydrolase (PARG), MNNG treatment leads to more pronounced poly(ADP-ribose) (PAR) modifications of histone H1 and histone H2B. spandidos-publications.com This increased PARylation is associated with chromatin decondensation, making the genomic DNA more accessible to alkylation by MNNG. spandidos-publications.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

MNNG exposure is a significant source of intracellular reactive oxygen species (ROS), leading to a state of oxidative stress. plos.orgnih.gov This oxidative stress is a key mediator of MNNG-induced cellular damage and signaling.

Studies have demonstrated that MNNG treatment increases intracellular ROS levels. nih.gov This was confirmed using fluorescent probes that detect ROS within cells. nih.gov The generation of ROS is not merely a byproduct of MNNG's activity but plays a crucial role in mediating its effects. For instance, ROS have been shown to be required for MNNG-induced Epstein-Barr virus (EBV) reactivation. plos.orgnih.gov The use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), catalase, and reduced glutathione (B108866), effectively inhibits this reactivation, highlighting the central role of oxidative stress in this process. plos.orgnih.gov

The induction of oxidative stress by MNNG is characterized by increased lipid peroxidation and a depletion of cellular antioxidant defenses. nih.govnih.gov In animal models, MNNG treatment led to enhanced lipid peroxidation, a marker of oxidative damage to lipids, and a significant decrease in the levels of glutathione (GSH) and the activities of glutathione-dependent antioxidant enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST). nih.govnih.gov This imbalance between pro-oxidant and antioxidant systems contributes to the genotoxicity and carcinogenic potential of MNNG.

Alterations in Gene Expression and Proteomic Profiles

The cellular response to MNNG involves extensive reprogramming of gene expression and the proteome. These changes reflect the cell's attempt to cope with the damage induced by the compound and can ultimately determine the cell's fate.

Identification of Differentially Expressed Genes

Exposure to MNNG leads to significant changes in the transcriptional landscape of cells. koreascience.krnih.gov Studies comparing gene expression profiles of normal stomach cells before and after MNNG treatment have identified numerous differentially expressed genes (DEGs). koreascience.krkjcls.org These DEGs are involved in a wide range of cellular processes, including cytoskeleton organization and signaling pathways like the PI3K-AKT pathway. koreascience.krkjcls.org Some of these MNNG-induced gene expression changes can persist for extended periods, even after the cessation of treatment, and are also observed in stomach cancers. nih.gov

For example, an early response to MNNG in normal stomach cells includes an increase in the expression of genes related to cytoskeleton proteins and a decrease in the expression of genes involved in the PI3K-AKT signaling pathway. kjcls.org In a study on rat pyloric mucosae, 143 genes were found to be up-regulated and 26 genes were down-regulated one day after MNNG treatment, with many of these changes also present in MNNG-induced stomach cancers. nih.gov Among the persistently up-regulated genes were those involved in tissue remodeling and cellular growth, while a down-regulated gene included the TGF-beta-inducible early growth response gene. nih.gov

Gene CategoryExpression ChangeCellular ProcessReference
Cytoskeleton ProteinsUp-regulatedCell structure and integrity kjcls.org
PI3K-AKT Signaling PathwayDown-regulatedCell survival, growth, proliferation kjcls.org
Tissue Remodeling (e.g., Spi15, Serpine1, Fst)Up-regulatedExtracellular matrix organization nih.gov
Cellular Growth (e.g., Bdnf, Ros1, Fgf10)Up-regulatedCell proliferation and differentiation nih.gov
TGF-beta-inducible early growth response geneDown-regulatedGrowth regulation nih.gov

Proteomic Profiles

Proteomic analyses have revealed that MNNG treatment leads to comprehensive changes in the protein expression profiles of cells, including the induction, suppression, up-regulation, and down-regulation of a multitude of proteins. nih.govacs.orgnih.gov In human amnion epithelial cells, over 80 proteins were found to be affected by MNNG treatment. nih.govacs.org These proteins are involved in a diverse array of cellular functions, such as:

Regulation of transcription

Metabolism

Cytoskeleton organization

Cell cycle control

Cell proliferation

Signal transduction

Transportation

The identification of these MNNG-responsive proteins provides valuable insights into the global cellular stress response to this chemical carcinogen and may lead to the discovery of new biomarkers for monitoring exposure risk. nih.govacs.orgnih.gov

Protein FunctionObserved ChangePotential SignificanceReference
Transcription RegulatorsAffectedAlterations in gene expression programs nih.govacs.org
Metabolic EnzymesAffectedChanges in cellular energy and biosynthesis nih.govacs.org
Cytoskeletal ProteinsAffectedImpact on cell shape, motility, and division nih.govacs.orgnih.gov
Cell Cycle RegulatorsAffectedDisruption of normal cell division checkpoints nih.govacs.orgnih.gov
Signal Transduction ProteinsAffectedAberrant cellular signaling pathways nih.govacs.orgnih.gov
Transport ProteinsAffectedChanges in molecular transport across membranes nih.govacs.org

Influence on Specific Protein Levels (e.g., E-cadherin, β-catenin)

Exposure to this compound (MNNG) has been shown to significantly alter the expression of key cellular proteins involved in cell adhesion and signaling, such as E-cadherin and β-catenin. Studies on human gastric epithelial cells (GES-1) transformed by MNNG revealed a notable decrease in the protein levels of E-cadherin. amegroups.orgacs.org This reduction in E-cadherin is a hallmark of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype. spandidos-publications.comwjgnet.com

Concurrently, MNNG exposure can affect β-catenin localization and signaling. In a rat model of stomach adenocarcinoma induced by MNNG, alterations in β-catenin were observed during tumor progression. While low-grade tumors maintained β-catenin at the cell membrane, more advanced, high-grade regions showed cytoplasmic and nuclear accumulation of the protein. nih.gov Nuclear translocation of β-catenin is significant as it can act as a transcriptional co-activator, driving the expression of genes involved in proliferation. Research has indicated that MNNG can promote the dissociation of β-catenin from E-cadherin. nih.gov Furthermore, in MNNG-exposed GES-1 cells, the expression levels of key proteins in the Wnt pathway, including β-catenin, were elevated. However, another study on MNNG-induced rat stomach carcinomas found no increase in the expression of the β-catenin oncogene. oup.com

ProteinEffect of MNNG ExposureCell/Tissue TypeObserved ConsequenceReferences
E-cadherinDecreased expressionHuman gastric epithelial cells (GES-1)Associated with Epithelial-Mesenchymal Transition (EMT) amegroups.orgacs.org
β-cateninCytoplasmic and nuclear accumulationRat stomach adenocarcinomasAssociated with late-stage tumor progression nih.gov
β-cateninIncreased expressionHuman gastric epithelial cells (GES-1)Activation of Wnt signaling pathway

Upregulation of Specific Receptors (e.g., CCR2)

A significant molecular response to MNNG is the upregulation of specific cell surface receptors, notably the C-C chemokine receptor 2 (CCR2). spandidos-publications.comnih.govnih.gov In human gastric epithelial cells (GES-1), which normally exhibit very low levels of CCR2, treatment with MNNG leads to a significant increase in its expression. nih.govnih.gov This upregulation is also observed in GES-1 cells that have been transformed into a precancerous state by MNNG. spandidos-publications.comresearchgate.net

The increased expression of CCR2 is functionally important. When these MNNG-treated or transformed cells are stimulated with the ligand for CCR2, which is C-C motif chemokine ligand 2 (CCL2), they exhibit enhanced migration and undergo epithelial-mesenchymal transition (EMT). spandidos-publications.comnih.gov This suggests that the MNNG-induced upregulation of CCR2 sensitizes the cells to CCL2, promoting cellular changes associated with the early stages of carcinogenesis. nih.gov

Induced Cellular Death Mechanisms

Apoptosis Induction (e.g., Caspase Activation, Annexin V Staining, Nuclear Fragmentation)

MNNG is a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.gov This process is characterized by a series of distinct molecular and morphological events. A key feature of MNNG-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. nih.govsci-hub.st Specifically, the activation of caspase-3 and caspase-9 has been observed in human lymphoblastoid and fibroblast cells following MNNG exposure. nih.govsci-hub.st The activation of these caspases is a critical step that leads to the cleavage of various cellular substrates, culminating in cell death. tandfonline.com

The initiation of apoptosis is often detected by Annexin V staining. sci-hub.stnih.gov Annexin V is a protein that binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Increased Annexin V staining has been demonstrated in human fibroblasts and other cell lines treated with MNNG, confirming the induction of apoptosis. sci-hub.st Morphologically, MNNG-induced apoptosis leads to nuclear fragmentation, where the cell's nucleus breaks down into smaller, condensed bodies. sci-hub.stmdpi.com This nuclear condensation and fragmentation is a classic hallmark of apoptotic cell death. mdpi.comnih.gov

Apoptotic MarkerObservation after MNNG ExposureCell TypeReferences
Caspase ActivationIncreased cleavage and activity of caspase-3 and caspase-9Human lymphoblastoid cells, Human fibroblasts nih.govsci-hub.st
Annexin V StainingIncreased staining, indicating phosphatidylserine externalizationHuman fibroblasts sci-hub.st
Nuclear FragmentationAppearance of fragmented and condensed nucleiHuman fibroblasts sci-hub.stmdpi.com

Non-Apoptotic Cell Death Pathways (e.g., Necrosis, PARP Activation, AIF Release)

In addition to apoptosis, MNNG can trigger non-apoptotic cell death pathways, including necrosis and a form of programmed necrosis known as parthanatos. sci-hub.stscielo.br Unlike apoptosis, necrosis is often characterized by cell swelling and lysis. Studies have shown that MNNG treatment can lead to a necrotic phenotype in human fibroblasts and other cell types. sci-hub.sttandfonline.com

A central event in MNNG-induced non-apoptotic cell death is the hyperactivation of Poly(ADP-ribose) polymerase (PARP). sci-hub.stmdpi.com PARP is a nuclear enzyme that senses DNA damage. mdpi.com Extensive DNA damage caused by MNNG leads to the overactivation of PARP, which in turn results in the depletion of cellular energy stores (NAD+ and ATP) and ultimately cell death. mdpi.com

The activation of PARP is also linked to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. sci-hub.stnih.gov Following MNNG-induced DNA damage, activated PARP facilitates the translocation of AIF from the mitochondria to the nucleus. sci-hub.stmdpi.com In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, executing a caspase-independent cell death program. nih.gov This PARP-AIF axis is a key mechanism of parthanatos. scielo.brbiologists.com

Cell Proliferation, Differentiation, and Transformation

Abnormal Cellular Proliferation and Hypercellularity

Exposure to MNNG is a well-established method for inducing abnormal cellular proliferation and hypercellularity, key characteristics of carcinogenesis. wjgnet.comnih.gov In vitro studies using human gastric mucosal epithelial cells (GES-1) have demonstrated that chronic MNNG treatment leads to a significant increase in cell proliferation ability. wjgnet.com This uncontrolled proliferation is a critical step in the malignant transformation of cells. nih.gov

In animal models, the administration of MNNG in drinking water to rats results in observable changes in the gastric mucosa. As early as 10 weeks into treatment, the pyloric pits of the stomach show a higher labeling index, indicating increased cell division. karger.com This leads to hypercellularity, characterized by the marked crowding and stratification of cells within the colon crypts of treated rats. nih.gov These proliferative changes are considered early events in the development of gastric tumors. karger.com The ability of MNNG to disrupt the normal regulation of cell population proliferation has been documented in various tissues. zfin.org

Epithelial-to-Mesenchymal Transition (EMT) Induction

This compound (MNNG) has been identified as a potent inducer of the Epithelial-to-Mesenchymal Transition (EMT), a critical process in which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. This transition is a key event in the initiation of carcinogenesis. wjgnet.com

Research on human gastric mucosa epithelial cells (GES-1) has demonstrated that MNNG can induce EMT. nih.gov Studies show that MNNG-pretreated or transformed GES-1 cells, when stimulated with the chemokine CCL2, exhibit enhanced migration and undergo EMT. nih.govspandidos-publications.com This process is linked to the upregulation of the CCL2 receptor, CCR2, which is significantly increased in GES-1 cells after MNNG treatment. nih.govspandidos-publications.com The subsequent CCL2/CCR2 signaling appears to be a key regulator of EMT in these gastric epithelial cells. nih.gov The morphological changes associated with EMT, such as cells adopting a more slender, spindle-shape, are observed in MNNG-pretreated cells upon CCL2 stimulation. spandidos-publications.com This transition is further confirmed by changes in protein expression, specifically the downregulation of the epithelial marker E-cadherin and upregulation of the mesenchymal marker N-cadherin. spandidos-publications.com

Furthermore, chronic exposure to MNNG has been shown to facilitate EMT in rat gastric tissues, a process that can be reversed by certain flavonoids like hesperetin. wjgnet.com Exosomes derived from MNNG-transformed gastric cells (TGES-1) can enhance EMT in normal GES-1 cells, suggesting a mechanism for the propagation of malignant phenotypes. wjgnet.com

Table 1: MNNG-Induced Epithelial-to-Mesenchymal Transition (EMT) Findings

Cell Line/Model Key Findings Molecular Markers Reference
Human Gastric Epithelial Cells (GES-1) MNNG pretreatment or transformation upregulates the CCR2 receptor. Upregulated: N-cadherin, CCR2 spandidos-publications.com
Subsequent stimulation with CCL2 promotes cell migration and EMT. Downregulated: E-cadherin
MNNG-transformed GES-1 cells (MC cells) CCL2 stimulation for 9 days induces a fibroblastic spindle-shaped morphology and promotes migration. Upregulated: N-cadherin spandidos-publications.com
Downregulated: E-cadherin

In Vitro Cell Transformation to Malignant Phenotypes

MNNG is a widely utilized chemical carcinogen for inducing the malignant transformation of cells in vitro, effectively converting normal cells into those exhibiting cancerous phenotypes. kjcls.orgnih.gov This process mimics key stages of in vivo carcinogenesis and serves as a valuable model for studying the mechanisms of cancer development. nih.gov

Studies have successfully demonstrated the transformation of various cell types upon MNNG exposure. Early research showed that MNNG could transform human osteosarcoma cells in culture. nih.gov Similarly, treatment of diploid Syrian hamster embryo (SHE) cells with MNNG resulted in malignant transformation, characterized by rapid proliferation, shortened doubling times, the ability to form colonies in solid agar, and the formation of transformed foci in tissue culture. nih.gov These transformed SHE cells also displayed an increase in microvilli, greater DNA content, and more chromosomes compared to control cells. nih.gov

The transformation process is cell-cycle dependent. In synchronized C3H10T1/2 mouse embryo fibroblast cells, the maximal induction of morphological transformation occurred when MNNG was applied at the G1/S boundary of the cell cycle. pnas.org Human gastric mucosal epithelial cells (GES-1) can be transformed by MNNG into a precancerous cell model, which is then widely used to investigate the mechanisms of gastric carcinogenesis. spandidos-publications.comamegroups.org These transformed cells exhibit characteristics of malignant cells, including enhanced proliferation, apoptosis resistance, and increased metastatic ability. amegroups.org

Table 2: Examples of In Vitro Cell Transformation by MNNG

Cell Line Species Observed Malignant Phenotypes Reference
Osteosarcoma cells Human Neoplastic transformation. nih.gov
Syrian Hamster Embryo (SHE) cells Syrian Hamster Rapid proliferation, formation of colonies in agar, increased DNA content, chromosomal aberrations. nih.gov
C3H10T1/2 C18 cells Mouse Morphological transformation, with maximal induction at the G1/S cell cycle boundary. pnas.org

Changes in Pepsinogen Phenotypes in Cell Cultures

Exposure to MNNG induces significant and lasting changes in the phenotypes of pepsinogens, the precursors to the digestive enzyme pepsin. These alterations are considered irreversible phenotypic changes that occur during the carcinogenic process and can serve as early biochemical markers for gastric cancer development. oup.comnih.gov

Studies in rats treated with MNNG have shown consistent changes in pepsinogen (Pg) isozyme patterns in the gastric mucosa long before adenocarcinomas appear. nih.gov Specifically, Pg 1, one of the three major pepsinogen isozymes normally present in the pyloric mucosa, was observed to decrease or disappear as early as one week after the start of MNNG administration. nih.govnih.gov This reduction or loss of Pg 1 was also found in 28 out of 30 well-differentiated adenocarcinomas induced by MNNG. nih.govoup.com Similar changes were noted in the fundic mucosa, where isozymes Pg 1 and Pg 2 decreased or disappeared following MNNG treatment. nih.govoup.com

These in vivo findings have been replicated in cell culture experiments. In MNNG-treated rat chief cell cultures, comparable phenotypic changes were observed after only seven days. nih.gov The research was extended to human cells, where MNNG treatment of human chief cell cultures led to a decrease in the Pg3 band, a change consistent with the "carcinogenic" phenotype observed in rat models. nih.gov These studies suggest that MNNG-induced alterations in pepsinogen expression are an early and potentially diagnostic event in gastric carcinogenesis. nih.gov

Table 3: MNNG-Induced Changes in Pepsinogen Isozymes

Model System Mucosal Region Pepsinogen Isozyme(s) Affected Observed Change Timing of Change Reference
Wistar Rats (in vivo) Pyloric Pg 1 Decrease or disappearance From 1 week after MNNG treatment nih.govnih.gov
Wistar Rats (in vivo) Fundic Pg 1, Pg 2 Decrease or disappearance From 3 months after MNNG treatment nih.govoup.com
Rat Chief Cells (in vitro) Not Applicable Fastest migrating band Decrease or disappearance After 7 days of MNNG treatment nih.gov

Interaction with Viral Pathogens (e.g., Epstein-Barr Virus Reactivation)

This compound interacts significantly with certain viral pathogens, most notably the Epstein-Barr virus (EBV). MNNG has been shown to induce the reactivation of EBV from its latent state, a process implicated in the development of EBV-associated malignancies such as nasopharyngeal carcinoma (NPC) and gastric carcinoma. nih.govplos.orgoncotarget.comnih.gov

In latently EBV-infected nasopharyngeal carcinoma cell lines, MNNG treatment leads to a dose-dependent increase in viral reactivation. nih.govplos.org While a single non-toxic dose may not induce discernible reactivation, repeated treatments with low concentrations of MNNG can significantly trigger the viral lytic cycle. nih.gov This reactivation is characterized by the expression of EBV immediate-early proteins, such as BZLF1 (Zta) and BRLF1 (Rta), and the early antigen BMRF1 (EA-D). plos.orgresearchgate.net

MNNG can also act synergistically with other chemical agents to enhance EBV reactivation. A low dose of MNNG combined with 12-O-tetradecanoylphorbol-1,3-acetate (TPA) and sodium butyrate (B1204436) (SB) results in a marked increase in viral reactivation compared to treatment with TPA/SB alone. nih.govplos.org Mechanistically, MNNG enhances the transcriptional activity of the viral Rta protein on the promoters of both the Rta and Zta genes. nih.gov The induction of EBV reactivation by MNNG is mediated by reactive oxygen species (ROS) and involves the activation of the ATM, p38 MAPK, and JNK signaling pathways. researchgate.net This viral reactivation is critical for enhancing genome instability in host cells, thereby contributing to malignant progression. nih.gov

Table 4: MNNG and Epstein-Barr Virus (EBV) Reactivation

Cell Line Key Findings Mechanism of Action Synergistic Agents Reference
EBV-positive Nasopharyngeal Carcinoma (NA, HA) MNNG induces dose-dependent EBV reactivation. Enhances transcriptional activity of Rta on Rta and Zta promoters. 12-O-tetradecanoylphorbol-1,3-acetate (TPA) and sodium butyrate (SB) nih.gov
Repeated low-dose MNNG treatment induces significant viral reactivation. Mediated by Reactive Oxygen Species (ROS). researchgate.net

Mutagenic and Genotoxic Properties in Experimental Model Systems

Mutagenesis in Prokaryotic Models

MNNG's mutagenic properties have been extensively studied in various prokaryotic systems, providing fundamental insights into its mechanisms of action.

MNNG is a powerful mutagen in numerous bacterial species. In Escherichia coli, it has been shown to induce a high frequency of mutations. davidmoore.org.uknih.gov Studies have demonstrated that exposure to MNNG can lead to a significant increase in auxotrophic and valine-resistant mutants. davidmoore.org.uk Similarly, in Bacillus subtilis, MNNG induces mutations, and the cells can develop resistance to its killing and mutagenic effects through an adaptive response involving a methyltransferase that removes methyl groups from DNA. nih.govhoustonmethodist.org Research on Streptococcus pneumoniae has revealed that the mutagenic actions of MNNG can be significantly enhanced by oxidized glutathione (B108866). nih.govasm.org In Salmonella typhimurium, MNNG has also been established as an effective mutagen. researchgate.net

The primary mutagenic effect of MNNG is the induction of GC-to-AT transition mutations. wikipedia.org This is a direct consequence of the alkylation of the O6 position of guanine (B1146940), forming O6-methylguanine. This modified base has a tendency to mispair with thymine (B56734) during DNA replication, leading to the observed transition. DNA sequence analysis of MNNG-induced mutations in the phage P22 mnt repressor gene revealed that 29 out of 30 mutations were GC-to-AT transitions. elsevierpure.comnih.gov Similarly, a study on the lacI gene of E. coli found that G:C to A:T transitions accounted for all but three of 167 independent mutations characterized. nih.gov While less frequent, AT-to-GC transitions have also been reported, although they represent a minor fraction of the mutational spectrum. elsevierpure.comnih.gov

Several factors can modulate the mutagenic activity of MNNG in bacteria. The stability and reactivity of MNNG are pH-dependent; it is known to produce diazomethane (B1218177) in basic aqueous solutions and nitrous acid in acidic conditions, both of which are mutagenic. wikipedia.org The intracellular concentration of thiol-containing compounds, such as glutathione, can significantly impact MNNG's mutagenicity. In Streptococcus pneumoniae, oxidized glutathione was found to potentiate the lethal and mutagenic actions of MNNG. nih.govasm.org

DNA replication is crucial for the fixation of MNNG-induced mutations. The mispairing of O6-methylguanine with thymine occurs during the replication process. Furthermore, deficiencies in DNA repair systems can enhance the mutagenic effects of MNNG. For instance, E. coli strains deficient in a major apurinic/apyrimidinic (AP) endonuclease are significantly more sensitive to MNNG-induced mutagenesis. nih.gov This suggests that AP sites, which can be formed from the removal of alkylated bases, are mutagenic intermediates. nih.gov

Chromosomal Aberrations and Genomic Instability

Induction of Chromosomal Aberrations

N''-Methyl-N-nitro-N'-nitrosoguanidine is a potent clastogen, meaning it can induce structural and numerical chromosomal aberrations. Studies in various cell lines, including Chinese hamster ovary (CHO) cells, have demonstrated the ability of MNNG to cause a range of chromosomal damage.

The types of structural aberrations induced by MNNG include chromatid breaks and exchanges. More complex rearrangements such as the formation of ring chromosomes and dicentric chromosomes (chromosomes with two centromeres) have also been observed. The induction of these aberrations is a direct consequence of MNNG's ability to cause DNA strand breaks.

In addition to structural changes, MNNG can also lead to numerical chromosomal anomalies, or aneuploidy, which is an abnormal number of chromosomes in a cell. This indicates that MNNG can interfere with the proper segregation of chromosomes during cell division.

Micronuclei Formation

A well-documented consequence of MNNG exposure is the formation of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. They serve as a biomarker of chromosomal damage and genomic instability.

The induction of micronuclei by MNNG has been observed in a variety of experimental systems. In vitro studies using Chinese hamster V79 cells have shown a dose-dependent increase in micronuclei formation following MNNG treatment. Furthermore, in vivo studies in rats have demonstrated that oral administration of MNNG leads to the formation of micronuclei in the cells of the gastro-intestinal epithelium.

Induction of Micronuclei by MNNG

Experimental SystemKey FindingsReference
Chinese Hamster V79 Cells (in vitro)Dose-dependent increase in micronuclei formation.-
Rat Gastro-intestinal Epithelium (in vivo)Induction of micronuclei following oral administration.-

Sister Chromatid Exchanges

Sister chromatid exchange (SCE) is the reciprocal exchange of genetic material between two identical sister chromatids. While the exact molecular mechanisms underlying SCE are not fully understood, an increase in the frequency of SCEs is a sensitive indicator of genotoxic exposure.

This compound has been shown to be a potent inducer of sister chromatid exchanges. nih.gov Comparative studies have demonstrated that MNNG can significantly elevate the frequency of SCEs in cultured mammalian cells, such as V79 cells. The induction of SCEs is thought to be related to the formation of DNA adducts and the subsequent cellular repair processes.

Untargeted Mutagenesis on Undamaged DNA Templates

While the primary mechanism of MNNG-induced mutagenesis is through direct alkylation of DNA, there is evidence to suggest that it can also contribute to untargeted mutagenesis on undamaged DNA templates. This can occur through indirect mechanisms, such as the generation of reactive oxygen species (ROS).

Studies have shown that exposure to MNNG can lead to the production of ROS within cells. researchgate.netnih.gov ROS are highly reactive molecules that can damage various cellular components, including DNA. The oxidative DNA damage caused by ROS can lead to mutations if not properly repaired. This represents a pathway by which MNNG can cause mutations in DNA that it has not directly alkylated.

The generation of ROS can also contribute to a phenomenon known as the bystander effect, where cells that have not been directly exposed to a genotoxic agent exhibit genetic damage as a result of signals received from neighboring damaged cells. nih.govnih.gov While direct evidence for an MNNG-induced bystander effect is not extensively documented in the provided search results, the known production of ROS by MNNG provides a plausible mechanism for such untargeted effects. researchgate.netnih.gov This indirect pathway of mutagenesis underscores the complex and multifaceted nature of MNNG's genotoxicity.

N Methyl N Nitro N Nitrosoguanidine in Animal Models of Carcinogenesis

Rodent Models of Gastric Carcinogenesis

Rodents are the most frequently used subjects in MNNG-induced gastric carcinogenesis studies due to their anatomical and physiological similarities to humans, relatively short lifespans, and the ability to control experimental variables.

Rat Models (e.g., Wistar Rats, Fischer 344 Rats)

Wistar and Fischer 344 rats are common strains used in MNNG-induced gastric cancer research. nih.govnih.govoup.comoup.com Administration of MNNG to these rats has been shown to reliably induce gastric tumors, particularly adenocarcinomas in the pyloric region of the glandular stomach. mdpi.comdocumentsdelivered.com Studies have demonstrated that the carcinogenic effect of MNNG in rats is primarily localized. inchem.org For instance, male F344 rats administered MNNG developed neoplasms in both the forestomach and the glandular stomach, with a 65% incidence of glandular stomach neoplasms. nih.gov Research in Wistar rats has shown that MNNG can induce squamous cell papilloma and carcinoma in the forestomach and adenocarcinoma in the pylorus. oup.com These models have been instrumental in studying the histopathological progression of gastric cancer and the influence of various factors on carcinogenesis. nih.govaacrjournals.org

Mouse Models (e.g., BALB/c, C3H, C57BL/6 Mice)

While rats are susceptible, mice have shown remarkable resistance to MNNG-induced gastric carcinogenesis. nih.govmdpi.comresearchgate.net For example, a study involving female BALB/c mice found that MNNG treatment led to the development of squamous cell carcinomas in the mouth and forestomach, but not adenocarcinomas in the glandular stomach. nih.govmdpi.com Due to this resistance, other N-nitroso compounds like N-methyl-N-nitrosourea (MNU) are more commonly used to induce gastric tumors in mice. nih.govmdpi.comnih.gov However, MNNG is still used in mouse models, often in combination with other factors like Helicobacter infection, to study gastric tumorigenesis. cancerbiomed.org

Mongolian Gerbil Models

Mongolian gerbils have proven to be a highly effective model for studying MNNG-induced gastric carcinogenesis. nih.govmdpi.com They are particularly sensitive to the carcinogenic effects of MNNG, developing gastric adenocarcinomas at a high incidence. nih.govmdpi.comnih.govnih.gov One study reported that exposure to MNNG in drinking water resulted in gastric adenocarcinomas in 63.6% of gerbils. nih.govmdpi.comnih.govnih.gov The combination of MNNG treatment and Helicobacter pylori infection in Mongolian gerbils has been shown to significantly enhance the carcinogenic effect, making this a valuable model for investigating the interplay between chemical carcinogens and bacterial infections in gastric cancer development. nih.govoup.comnih.gov

Tumor Spectrum and Incidence in Different Species and Tissues

MNNG induces a range of tumors in the upper gastrointestinal tract of animal models, with the type and location of tumors varying between species.

Tumor Spectrum and Incidence with MNNG

Species Tissue Tumor Type Incidence
Rat (F344) Forestomach Neoplasms 85% nih.gov
Glandular Stomach Neoplasms 65% nih.gov
Rat (Wistar) Forestomach Squamous Cell Papilloma/Carcinoma High oup.com
Pylorus (Glandular Stomach) Adenocarcinoma High oup.com
Jejunum Adenocarcinoma 25-30% oup.com
Liver Solitary Cysts, Cholangioma 30% and 25-70% respectively (single dose) oup.com
Mouse (BALB/c) Mouth and Forestomach Squamous Cell Carcinoma - nih.govmdpi.com
Glandular Stomach Adenocarcinoma Not observed nih.govmdpi.com
Intestinal Serosa Hemangiosarcomas - nih.gov
Mongolian Gerbil Glandular Stomach Adenocarcinoma 63.6% nih.govnih.gov
Dog Gastrointestinal Tract Sarcomas - inchem.org

In rats, MNNG predominantly induces neoplasms in the forestomach and glandular stomach. nih.gov Specifically, Wistar rats develop squamous cell papillomas and carcinomas in the forestomach and adenocarcinomas in the pylorus. oup.com Tumors can also occur in the jejunum, and with single high doses, in the liver. oup.com In contrast, mice are more prone to developing squamous cell carcinomas in the mouth and forestomach, and hemangiosarcomas of the intestinal serosa, but not glandular stomach adenocarcinomas from MNNG alone. nih.govmdpi.comnih.gov Mongolian gerbils are highly susceptible to developing adenocarcinomas in the glandular stomach. nih.govnih.gov In dogs, MNNG has been reported to cause sarcomas of the gastrointestinal tract, with intestinal sarcomas often leading to death before gastric cancer can be observed. inchem.orgnih.gov

Histopathological Progression of Lesions

The administration of MNNG in animal models allows for the detailed study of the sequential histopathological changes that lead to cancer. The process typically begins with the appearance of precancerous lesions. researchgate.netwjgnet.com In the glandular stomach, MNNG induces changes in the epithelium of the gland's cambial zone, which progress to precancerous conditions and eventually adenocarcinomas. nih.gov

The progression often involves stages of gastric epithelial dysplasia and malignant transformation. frontiersin.org Studies have documented the development from early lesions to dysplastic glands and finally to invasive carcinoma. whuhzzs.com The induced tumors can present as well-differentiated or poorly differentiated adenocarcinomas. nih.govnih.gov In the forestomach, the progression typically involves the development of squamous cell carcinomas. nih.govmdpi.com Sarcomas have also been observed in the gastrointestinal tract of MNNG-treated animals. inchem.org

Sequential Observation Techniques in Vivo

Recent advancements in imaging have enabled the real-time, sequential observation of gastric carcinogenesis in live animal models. Endoscopic examination, in particular, has proven to be a valuable tool. nih.govwaocp.org Using newly developed flexible endoscopes, researchers can repeatedly visualize the gastric mucosa of rats throughout the course of MNNG treatment. nih.govwaocp.org

This technique allows for the direct observation of the growth process of gastric tumors, from early mucosal changes like bleeding and erosion to the formation of visible tumors. waocp.org The incidence and size of tumors observed endoscopically have been shown to correlate well with histological findings upon necropsy. nih.govwaocp.org Furthermore, endoscopic biopsy forceps can be used to collect tissue samples from the gastric mucosa of living rats for histological analysis, providing a powerful method for studying the dynamic process of carcinogenesis at an individual level. nih.govwaocp.org

Carcinogenesis in Other Organ Systems and Tissues (e.g., Colon, Duodenum)

While N''-Methyl-N-nitro-N'-nitrosoguanidine (MNNG) is extensively recognized for its role in inducing gastric cancer in animal models, its carcinogenic activity extends to other parts of the gastrointestinal tract, including the colon, rectum, and duodenum. The local carcinogenic effect of MNNG is a key factor, meaning tumors often develop at the site of administration. rsc.org

Intrarectal instillation of MNNG is a widely used technique to induce colorectal cancer in rodents. researchgate.netmdpi.com This method allows for the direct application of the carcinogen to the mucosal lining of the distal colon and rectum. Studies in Sprague-Dawley and Fischer 344 rats have shown that repeated intrarectal administration of MNNG successfully induces the formation of adenomas and adenocarcinomas in the large intestine. researchgate.netnih.govnih.gov In one study, adenocarcinomas of the large intestine developed in rats after intrarectal administration, with some tumors metastasizing to the liver, pancreas, and adrenals. nih.gov The resulting tumors are often multiple and can be sessile or polypoid lesions. researchgate.netnih.gov This model is considered advantageous for studying carcinogenesis in the distal colon and rectum because MNNG acts as a direct alkylating agent, not requiring metabolic activation, which allows for the study of modifying factors without the interference of carcinogen metabolism. researchgate.netmdpi.comnih.gov

Oral administration of MNNG has also been shown to induce tumors in the small intestine, specifically the duodenum, in addition to the stomach. rsc.org Research in mice has demonstrated the development of duodenal neoplasms following the oral intake of MNNG derivatives. nih.gov

The table below summarizes findings from various animal models where MNNG induced carcinogenesis in the colon and duodenum.

Table 1: MNNG-Induced Carcinogenesis in Colon and Duodenum of Animal Models

Animal Model Route of Administration Organ Affected Tumor Types Observed Key Findings
Sprague-Dawley Rats Intrarectal Colon, Rectum Adenocarcinomas Development of multiple tumors; one case of metastasis to liver, pancreas, and adrenals. nih.gov
Fischer 344 Rats Intrarectal Distal Colon, Rectum Adenomas, Adenocarcinomas High incidence of tumor induction (100% in one study), with tumors localized to the site of application. researchgate.netnih.gov
Mice Intrarectal Distal Colon, Rectum Tumors Development of inflammation and tumors observed via endoscopy. nih.gov
Mice Oral Duodenum, Esophagus Duodenal Neoplasms, Squamous Cell Carcinoma Induction of tumors in the upper gastrointestinal tract. nih.gov

Co-carcinogenesis and Modifying Factors in Vivo

The carcinogenic effects of MNNG in animal models can be significantly influenced by various co-factors, including infections, dietary habits, and inflammatory responses. These factors can act synergistically with MNNG to accelerate or enhance the development of tumors.

Synergistic Effects with Helicobacter pylori Infection

Helicobacter pylori (H. pylori) infection is a well-established risk factor for gastric cancer. nih.gov In animal models, co-administration of MNNG with H. pylori infection has been shown to synergistically promote gastric carcinogenesis. nih.gov Studies in Mongolian gerbils, for instance, have demonstrated that H. pylori infection significantly enhances the carcinogenic action of MNNG, leading to a higher incidence of gastric adenocarcinoma compared to MNNG treatment alone. researchgate.net Similarly, in ferrets infected with a related organism, Helicobacter mustelae, administration of MNNG led to the development of gastric adenocarcinoma in a high percentage of animals, a result not seen in untreated, infected ferrets. nih.govnih.gov

The mechanisms behind this synergy are multifaceted. H. pylori infection enhances epithelial cell proliferation and reduces the apoptosis that is normally induced by MNNG. nih.gov This alteration in cell kinetics is believed to contribute to the development of gastric cancer. nih.gov Furthermore, chronic infection with CagA-positive strains of H. pylori, in combination with MNNG, has been shown to induce properties characteristic of cancer stem cells and an epithelial-mesenchymal transition (EMT) in gastric mucosal cells, both in vitro and in vivo. nih.gov

Influence of Dietary Factors (e.g., High-Salt Diet, Calcium-Deficient Diet)

Dietary components can act as significant modifying factors in MNNG-induced carcinogenesis.

A high-salt diet has been shown to enhance gastric carcinogenesis in rats treated with MNNG. mdpi.comnih.gov Concomitant administration of sodium chloride with MNNG in the drinking water increased both the incidence and the size of gastric tumors. nih.gov High-salt intake is believed to act as a promoting agent by directly damaging the gastric mucosa, leading to cell death and subsequent regenerative proliferation, which can enhance the effects of a carcinogen like MNNG. mdpi.com The combination of a high-salt diet and MNNG has been used to successfully establish rat models of chronic atrophic gastritis and intestinal metaplasia, which are precancerous lesions. mdpi.com

A calcium-deficient diet has also been found to promote MNNG-induced gastric cancer in Wistar rats. rsc.orgmdpi.com In one study, rats fed a calcium-deficient diet after MNNG treatment showed a significantly higher incidence of gastric cancers compared to those on a normal-calcium diet. rsc.orgmdpi.com The enhancing effect of calcium deficiency may be linked to an increase in tissue norepinephrine (B1679862) concentration in the gastric wall and a subsequent stimulation of epithelial cell proliferation. rsc.orgmdpi.com

Table 2: Influence of Dietary Factors on MNNG-Induced Gastric Carcinogenesis in Rats

Dietary Factor Animal Model Key Findings Proposed Mechanism
High-Salt Diet Wistar Rats Increased incidence and size of gastric tumors when given with MNNG. nih.gov Direct damage to gastric mucosa, inducing regenerative cell proliferation. mdpi.com
Calcium-Deficient Diet Wistar Rats Significantly increased incidence of gastric cancers. rsc.orgmdpi.com Increased norepinephrine in the gastric wall, stimulating epithelial cell proliferation. rsc.orgmdpi.com

Modulatory Effects of Inflammatory Mediators (e.g., IL-1β)

Chronic inflammation is a critical component of carcinogenesis, and inflammatory mediators play a significant role in modulating the tumor microenvironment. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in various cancers. nih.govnih.gov In the context of gastric carcinogenesis, microbial dysbiosis can stimulate pattern recognition receptors on gastric epithelial cells, leading to the production of pro-inflammatory cytokines, including IL-1β. mdpi.com This persistent inflammation creates a pro-tumorigenic microenvironment by inducing DNA damage and promoting cellular proliferation. mdpi.com Animal models have demonstrated a clear link between IL-1β and cancer development; for example, stomach-specific expression of human IL-1β in transgenic mice leads to gastric inflammation and cancer, partly by recruiting myeloid-derived suppressor cells. nih.gov While direct studies specifically detailing the interaction between MNNG and IL-1β in vivo are limited, the established role of MNNG in inducing inflammatory changes and the critical function of IL-1β in inflammation-related carcinogenesis suggest a strong modulatory effect. mdpi.comnih.gov

Research on Chemopreventive Agents in MNNG-induced Carcinogenesis

The MNNG-induced carcinogenesis model is a valuable tool for screening and evaluating potential chemopreventive agents. nih.govdovepress.com These are substances that can inhibit, reverse, or retard the process of tumor development. A variety of synthetic and natural compounds have been investigated for their ability to counteract the carcinogenic effects of MNNG.

One area of focus has been on inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in gastric cancer. In a study using a rat model, the selective COX-2 inhibitor celecoxib was shown to significantly reduce the incidence, multiplicity, and volume of MNNG-induced gastric cancers. nih.gov In contrast, the non-selective COX inhibitor indomethacin did not show a significant chemopreventive effect in the same study. nih.gov

Natural products are also a major source of potential chemopreventive agents. researchgate.net For example, extracts from garlic and neem leaf were found to enhance hepatic glutathione (B108866) and related enzymes during MNNG-induced gastric carcinogenesis in rats, suggesting a protective effect. nih.gov Additionally, a traditional Chinese medicine formulation, Qijie Xiaopi Decoction (QJXPD) , was shown to alleviate pathological injury of the gastric mucosa in a rat model of precancerous lesions induced by MNNG. dovepress.com The protective mechanism of QJXPD involved inhibiting the PI3K/AKT/mTOR signaling pathway and inducing cellular autophagy and apoptosis. dovepress.com

Methodological Considerations and Research Applications

Experimental Design for Investigating N''-Methyl-N-nitro-N'-nitrosoguanidine Effects

The design of experiments utilizing MNNG is critical for obtaining reproducible and translatable results. This involves the careful selection of model systems, appropriate methodologies for inducing tumors and mutations, and robust techniques for monitoring and assessing the biological consequences.

The choice of a model system is contingent on the specific research question. A variety of systems have been successfully employed to study the effects of MNNG.

In Vitro Cell Lines: Cultured cells offer a controlled environment for mechanistic studies. For instance, the human gastric epithelial cell line GES-1 can be transformed by MNNG into a precancerous model, which is widely used to investigate the mechanisms of gastric carcinogenesis. spandidos-publications.com Similarly, MNNG has been used to enhance malignant transformation in the human keratinocyte cell line RHEK-1. nih.gov Studies have also utilized dog pancreatic duct epithelial cells, which, after MNNG treatment, exhibit characteristics of neoplastic transformation such as aneuploidy and altered morphology. nih.gov

Explant Cultures: These systems maintain the tissue architecture and cell-cell interactions of the original organ, providing a bridge between in vitro and in vivo models. Rat tracheal explants exposed to MNNG have been used to derive epithelial cell lines that demonstrate oncogenic transformation. aacrjournals.org Long-term explant cultures of the human prostate have also been used to study the carcinogenic effects of MNNG. nih.govdocumentsdelivered.com

In Vivo Animal Strains: Animal models are indispensable for studying carcinogenesis in a whole-organism context. Rats were among the first models used to demonstrate the induction of stomach tumors by MNNG. nih.gov Subsequently, various strains of mice, including DBA/2, BDF1, BALB/c, and CDF1, have been used in two-stage skin carcinogenesis protocols with MNNG as the initiator. nih.gov Mongolian gerbils have been identified as a particularly potent model for MNNG-induced gastric adenocarcinoma. nih.gov Other animal models have included ferrets, where MNNG induces gastric carcinoma, especially in the context of Helicobacter mustelae infection, and monkeys (Macaca fascicularis), in which gastric tumors have been induced. nih.govoup.com

Table 1: Examples of Model Systems Used in MNNG Research

Model System Type Application Key Findings
GES-1 In vitro (Human gastric epithelial cell line) Gastric Carcinogenesis MNNG transforms cells into a precancerous model, inducing expression of CCR2. spandidos-publications.com
RHEK-1 In vitro (Human keratinocyte cell line) Malignant Transformation A single MNNG treatment enhances spontaneous malignant transformation. nih.gov
Rat Tracheal Explants Explant Culture Oncogenic Transformation MNNG exposure leads to the derivation of tumorigenic epithelial cell lines. aacrjournals.org
Wistar Rats In vivo Gastric Carcinogenesis Oral administration of MNNG induces a high incidence of antropyloric adenocarcinoma. nih.govaacrjournals.org
Mongolian Gerbils In vivo Gastric Carcinogenesis Highly susceptible to MNNG-induced gastric adenocarcinoma. nih.gov
DBA/2 Mice In vivo Skin Carcinogenesis MNNG initiation followed by TPA promotion induces cutaneous mast cell tumors. nih.gov
Ferrets In vivo Gastric Carcinogenesis MNNG induces gastric adenocarcinoma, particularly in H. mustelae-infected animals. oup.com
Macaca fascicularis In vivo Gastric Carcinogenesis Oral administration of MNNG induces solid and signet ring cell carcinomas of the stomach. nih.gov

The method of MNNG administration is a critical determinant of the site and type of tumors or mutations induced.

Drinking Water: Continuous administration of MNNG in drinking water has been a highly effective method for inducing gastric tumors in rodents, particularly rats and Mongolian gerbils. nih.gov This method mimics a potential route of human exposure to N-nitroso compounds.

Oral Gavage: This technique involves the direct administration of a substance into the stomach via a tube. It was one of the initial methods used to induce squamous cell carcinoma in the rat forestomach. nih.gov It has also been used in monkeys to induce gastric cancer. nih.gov

Cell Culture Treatment: For in vitro and explant culture studies, MNNG is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and added directly to the culture medium for a defined period. spandidos-publications.comwjgnet.com This allows for precise control over the exposure conditions.

A multi-faceted approach is necessary to monitor and assess the biological consequences of MNNG exposure.

Histopathology: Microscopic examination of tissues is the gold standard for diagnosing tumors and precancerous lesions. In MNNG-induced gastric carcinogenesis models, histopathology is used to identify and classify lesions such as adenocarcinoma, solid carcinoma, and signet ring cell carcinoma. nih.govresearchgate.net Endoscopy can be used for sequential observation and biopsy of gastric tissues in animal models. waocp.org

Molecular Marker Analysis: Analyzing changes in gene and protein expression provides insights into the molecular mechanisms of MNNG's action. Techniques like cDNA microarrays have been used to identify unique patterns of gene expression in MNNG-transformed cells, including the overexpression of oncogenes and the suppression of DNA repair enzymes. nih.gov Specific molecular markers that can be assessed include the phosphorylation of histone H2AX as an indicator of DNA double-strand breaks and changes in the expression of cell cycle regulators. nih.gov

Mutagenicity Assays: Various assays are employed to quantify the mutagenic potential of MNNG. The mouse bone marrow micronucleus assay is a reproducible method for detecting MNNG-induced chromosomal damage in vivo. oup.com In cell-based systems, shuttle vectors containing reporter genes like lacZ' are used to analyze the frequency and spectrum of mutations, with MNNG predominantly inducing G:C to A:T transitions. nih.gov Reversion assays in bacteria are also used to measure mutation frequencies. nih.gov

This compound as a Tool for Studying Fundamental Biological Processes

Beyond its use in modeling cancer, MNNG serves as a valuable tool for dissecting fundamental biological pathways, particularly those related to disease mechanisms and DNA repair.

MNNG has been pivotal in elucidating the multi-step process of gastric carcinogenesis. Animal models using MNNG have established it as a reliable inducer of gastric cancer, closely mimicking aspects of the human disease. nih.govwaocp.org These models have been used to investigate the role of co-factors, such as a high-salt diet and Helicobacter infection, in promoting cancer development. nih.govoup.com Studies using MNNG-transformed cells have shown that the carcinogen can induce the epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. researchgate.netwjgnet.com Furthermore, research has demonstrated that MNNG can activate specific signaling pathways, such as the Ras-MAPK pathway, which is frequently dysregulated in cancer. nih.gov

MNNG induces a spectrum of DNA lesions, primarily alkylating guanine (B1146940) at the O6 position. wikipedia.org This makes it an excellent tool for studying the cellular response to DNA alkylation damage. Research has shown that multiple DNA repair pathways are involved in mitigating the effects of MNNG.

The ABC excinuclease, encoded by the uvrA, uvrB, and uvrC genes in Escherichia coli, has been shown to participate in the repair of MNNG-induced DNA damage. nih.govresearchgate.net

Studies in mouse skin cells have revealed a guanine-specific DNA repair mechanism that is particularly active at non-toxic doses of MNNG. nih.gov

The mismatch repair (MMR) system plays a crucial role in the cellular response to MNNG. Cells deficient in MMR proteins, such as hMLH1, are more tolerant to MNNG, and a functional MMR system is linked to the induction of G2/M cell cycle arrest following MNNG-induced damage. nih.govaacrjournals.org The interplay between MMR and other signaling molecules like p53 and c-Abl is critical in determining cell fate after MNNG exposure. nih.gov

The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly reverses O6-methylguanine lesions. Cells deficient in MGMT (termed Mer- phenotype) are hypersensitive to MNNG, a characteristic that has been demonstrated in both cell culture and in xenografts in nude mice. nih.govnih.gov

Strain Improvement in Microbial Systems through Random Mutagenesis (e.g., Enhanced Metabolite Production)

N''-Methyl-N'-nitro-N'-nitrosoguanidine (MNNG) is a potent chemical mutagen widely employed in classical strain improvement programs for various microorganisms. Its efficacy in inducing random mutations throughout the genome has been instrumental in generating strains with enhanced production of commercially valuable metabolites, such as amino acids, enzymes, and antibiotics. The process involves exposing a microbial population to MNNG, followed by screening and selection for mutants exhibiting desired phenotypes, such as higher product yield or increased tolerance to process inhibitors. researchgate.net

This random mutagenesis approach offers a significant advantage in that it does not require prior knowledge of the specific genes or metabolic pathways involved in the production of the target metabolite. nih.gov By creating a diverse pool of mutants, researchers can identify strains with complex genetic alterations that would be difficult to achieve through rational metabolic engineering.

Numerous studies have successfully utilized MNNG to improve metabolite production in both bacteria and fungi. For instance, mutagenesis of Corynebacterium glutamicum has led to the isolation of strains with significantly increased L-lysine production. researchgate.net Similarly, treatment of Bacillus subtilis with MNNG has resulted in mutants with enhanced yield of poly-γ-glutamic acid (PGA). nih.gov In another example, the production of lipstatin (B1674855) by Streptomyces toxytricini was substantially increased, with a mutant strain producing 5.35 g/L compared to the wild type's 2.4 g/L in a bioreactor setting. researchgate.net The avermectin (B7782182) synthesis in Streptomyces avermitilis was also enhanced by 2.7 times through MNNG-induced mutagenesis. frontiersin.org Furthermore, MNNG has been used to improve the production of alkaline phosphatase from Kurthia species, achieving a 1.7-fold increase in activity compared to the wild strain. northwestern.edu In the realm of fungi, MNNG has been applied to Aspergillus species to increase the production of enzymes and organic acids like kojic acid. researchgate.net

Interactive Table: Examples of MNNG-Induced Strain Improvement for Enhanced Metabolite Production

Original Strain Metabolite Improved Trait Fold Increase/Yield
Corynebacterium glutamicum L-lysine Enhanced Production Not specified
Bacillus subtilis SB-MYP-1 Poly-γ-glutamic acid (PGA) Higher Production Statistically significant increase over wild type
Streptomyces toxytricini Lipstatin Increased Production 2.2-fold (from 2.4 g/L to 5.35 g/L)
Streptomyces avermitilis UKM AS-2179 Avermectin Increased Biosynthetic Activity 2.7-fold
Kurthia species PN-1 Alkaline Phosphatase Increased Enzyme Activity 1.7-fold
Saccharomyces sp. Ethanol Increased Production 12.3% (from 9.77% to 11.0% w/v)

Comparative Studies with Other Alkylating Agents

MNNG belongs to a class of monofunctional alkylating agents that also includes methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). These agents differ in their chemical reactivity, the types of DNA adducts they form, and consequently, their mutational spectra and efficiencies. researchgate.netcymitquimica.com Comparative studies are crucial for selecting the appropriate mutagen for a specific research goal.

The primary difference lies in their reaction mechanism. MNNG, like N-methyl-N-nitrosourea (MNU), is an SN1-type agent, meaning it can react with both strong and weak nucleophilic sites in DNA, including the oxygen atoms of bases. researchgate.netcymitquimica.combio.tools In contrast, MMS and EMS are SN2-type agents, which react predominantly with the most nucleophilic centers, primarily the N7 position of guanine and the N3 position of adenine (B156593). researchgate.netcymitquimica.com

This mechanistic difference leads to distinct adduct profiles. MNNG is highly effective at methylating the O6 position of guanine, forming O6-methylguanine (O6-meG), a highly mutagenic lesion that readily mispairs with thymine (B56734) during DNA replication, leading to G:C→A:T transitions. cymitquimica.com While MNNG also produces N7-methylguanine (N7-MeG) as the most abundant adduct (around 82%), the formation of O6-meG (around 7%) is primarily responsible for its high mutagenic potency. cymitquimica.com Conversely, SN2 agents like MMS produce very little O6-meG (0.3%) and a high proportion of N7-MeG and N3-methyladenine (N3-MeA). cymitquimica.com These N-alkylated bases are generally less mutagenic than O6-meG but can be cytotoxic by blocking DNA replication. cymitquimica.com

Consequently, the mutational spectra differ. MNNG predominantly induces G:C→A:T transitions, which can account for over 96% of all mutations in some systems. mdpi.com While EMS also primarily causes G:C→A:T transitions, MNNG is often considered a more potent mutagen. mdpi.comtudelft.nl Studies have shown that MNNG can induce a higher frequency of mutations compared to UV mutagenesis. mdpi.com In one study comparing various mutagens, an E. coli strain deficient in mismatch repair showed significantly higher mutagenesis with MNNG compared to the wild type, highlighting the role of this repair pathway in processing MNNG-induced lesions. nih.gov

Interactive Table: Comparison of MNNG with Other Alkylating Agents

Feature This compound (MNNG) Ethyl Methanesulfonate (EMS) Methyl Methanesulfonate (MMS)
Reaction Type SN1 SN2 SN2
Primary DNA Adducts N7-methylguanine (~82%), O6-methylguanine (~7%), N3-methyladenine (~12%) N7-ethylguanine, O6-ethylguanine N7-methylguanine (~67%), N3-methyladenine (~11%), O6-methylguanine (~0.3%)
Primary Mutagenic Lesion O6-methylguanine O6-ethylguanine N3-methyladenine (cytotoxic)
Predominant Mutation G:C → A:T transitions G:C → A:T transitions Lower mutagenicity, higher cytotoxicity
Reactivity Reacts with both O and N atoms in DNA Reacts predominantly with N atoms in DNA Reacts predominantly with N atoms in DNA

Elucidating Mechanisms of DNA Damage Response

MNNG serves as a critical tool for investigating the intricate cellular pathways that respond to DNA alkylation damage. The formation of various DNA adducts, particularly the premutagenic O6-methylguanine (O6-meG), triggers a complex network of DNA repair and damage signaling pathways. nih.govnih.gov

The primary defense against the mutagenic effects of O6-meG is a direct reversal repair mechanism mediated by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) . nih.govnih.gov This "suicide" enzyme stoichiometrically transfers the methyl group from O6-meG to one of its own cysteine residues, thereby restoring the guanine base in a single step. nih.govbiorxiv.org The MGMT protein is consumed in the reaction and subsequently degraded. biorxiv.org The expression and activity of MGMT are critical determinants of cellular resistance to MNNG. nih.gov

In addition to direct reversal, other repair pathways are involved in processing MNNG-induced lesions. The Base Excision Repair (BER) pathway is responsible for removing smaller, non-helix-distorting lesions. bio.toolsnih.gov It is initiated by DNA glycosylases, such as alkyl-adenine glycosylase (AAG), which recognize and excise damaged bases like N3-methyladenine and N7-methylguanine, creating an apurinic/apyrimidinic (AP) site that is further processed by other BER enzymes. biorxiv.org

The Nucleotide Excision Repair (NER) pathway, which typically repairs bulky, helix-distorting adducts, has also been shown to participate in the repair of MNNG-induced damage in E. coli. The ABC excinuclease, a key component of NER, can recognize and incise DNA methylated by MNNG, suggesting it plays a role in repairing certain alkylation adducts. northwestern.edumdpi.com

The Mismatch Repair (MMR) system plays a crucial, albeit complex, role. Instead of directly repairing the O6-meG adduct, the MMR system (involving proteins like MutS and MutL homologs) recognizes the O6-meG:T mispair that arises after DNA replication. frontiersin.orgnih.gov The futile attempts of the MMR system to remove the thymine from the newly synthesized strand, while the O6-meG persists on the template strand, can lead to repeated cycles of excision and resynthesis. This process can result in the formation of DNA strand breaks and stalled replication forks, ultimately triggering cell cycle arrest and apoptosis. nih.gov Therefore, MMR proficiency can potentiate the cytotoxicity of MNNG. frontiersin.org

Bioinformatics and Computational Approaches in this compound Research

Bioinformatics and computational methods are increasingly valuable for analyzing the vast datasets generated from MNNG mutagenesis studies. These approaches provide insights into mutational patterns, predict the functional consequences of mutations, and model the structural effects of DNA adducts.

Analysis of Mutational Spectra: Whole-genome sequencing of MNNG-mutagenized organisms generates large-scale mutation data. Computational analysis of these mutational spectra allows researchers to identify patterns and hotspots. mdpi.com For instance, statistical analyses have confirmed that MNNG overwhelmingly induces G:C to A:T transitions and revealed a strong contextual bias, where guanines preceded by a purine (B94841) (adenine or guanine) are mutated at a much higher frequency than those preceded by a pyrimidine (B1678525). mdpi.com Bioinformatics tools like MutSpot can be used to systematically scan genomes to detect such mutation hotspots, correcting for covariates like local nucleotide context and replication timing. mdpi.com

Predicting Functional Effects of Mutations: Once mutations are identified, a key challenge is to determine their impact on protein function. A suite of in silico tools has been developed to predict the deleteriousness of missense mutations. Programs like PolyPhen-2 and MutationTaster use an array of features, including sequence conservation, evolutionary information, and protein structural characteristics, to predict whether an amino acid substitution is likely to be damaging to the protein's function. researchgate.netnih.gov These tools can help prioritize mutations for further experimental validation, accelerating the process of linking genotype to phenotype in MNNG-derived mutants.

Molecular Modeling of DNA Adducts: Computational chemistry methods, particularly molecular dynamics (MD) simulations, are employed to study the structural impact of MNNG-induced DNA adducts on the DNA double helix. biorxiv.org These simulations can model how an adduct like O6-methylguanine alters local DNA conformation, flexibility, and hydrogen bonding patterns. Such structural insights are crucial for understanding how these lesions are recognized (or evaded) by DNA repair enzymes. biorxiv.org By simulating the interaction between a damaged DNA segment and a repair protein, researchers can gain a deeper understanding of the mechanisms of DNA damage response and repair.

Q & A

Q. What are the standard protocols for inducing gastric carcinogenesis in animal models using MNNG?

MNNG is typically administered via drinking water at concentrations ranging from 25 μg/mL to 50 μg/mL for 3–30 weeks, depending on the study endpoint . For example, in Wistar rats, 50 μg/mL MNNG combined with surfactants (e.g., Tween 20) induced adenocarcinomas after 26–30 weeks . Key considerations include using dark bottles to prevent MNNG degradation and monitoring tumor incidence via histopathology or endoscopy .

Q. How does MNNG initiate cellular transformation in gastric epithelial cells?

MNNG upregulates CC-chemokine receptor 2 (CCR2) in gastric epithelial cells (e.g., human GES-1 cells), promoting CCL2-mediated migration and epithelial-mesenchymal transition (EMT) . Pretreatment with MNNG (12 hours) induces precancerous MC cells, which exhibit enhanced migratory capacity without altered proliferation . Molecular pathways involve extracellular matrix remodeling (e.g., Collagen I/III/V, MMP3) and suppression of gastric differentiation markers (e.g., Mucin 5) .

Q. What are the mutagenic properties of MNNG in microbial models?

MNNG is used in microbial mutagenesis (e.g., Streptomyces coelicolor, Chlamydomonas reinhardi) at concentrations of 0.1–1 mg/mL for 30–60 minutes . Protocols include post-treatment washes to neutralize residual MNNG and selection for stable mutants via serial dilution or antibiotic resistance screening .

Advanced Research Questions

Q. How can researchers resolve conflicting data on MNNG’s effects on oncogenes like cyclin D1 across species?

Cyclin D1 is downregulated in MNNG-induced rat gastric carcinomas but upregulated in human gastric cancers . To address this discrepancy, use species-specific gene expression profiling (e.g., oligonucleotide microarrays) and validate findings with functional assays (e.g., siRNA knockdown in human cell lines). Cross-species pathway analysis tools like STRING v10 can identify conserved molecular networks .

Q. What methodological considerations are critical when combining MNNG with co-carcinogens like surfactants?

Co-administration with surfactants (e.g., 0.4% Tween 20) enhances MNNG’s carcinogenicity by increasing mucosal permeability . Key steps include:

  • Balancing surfactant concentrations to avoid acute toxicity (e.g., ≤0.5% sodium lauryl sulfate).
  • Including control groups exposed to MNNG or surfactants alone.
  • Terminating studies at 80 weeks to assess long-term tumorigenesis .

Q. How do interventions like Crocin or Neem extract modulate MNNG-induced carcinogenesis?

Pre-treatment with antioxidants (e.g., Neem leaf extract) during MNNG exposure reduces oxidative stress and tumor incidence in rats . For mechanistic studies, use in vitro models (e.g., GES-1 cells) to assess Nrf2/Hippo pathway activation via Western blotting or luciferase reporter assays . Dose-response experiments (e.g., 10–100 μM Crocin) are critical to determine therapeutic windows .

Q. What experimental designs address variability in MNNG-induced tumor types (e.g., adenocarcinomas vs. leiomyosarcomas)?

Tumor heterogeneity arises from co-factors like stress or sodium taurocholate . To minimize variability:

  • Standardize animal husbandry (e.g., light/dark cycles, diet).
  • Use immunohistochemistry to classify tumors (e.g., α-SMA for leiomyosarcomas).
  • Employ large cohort sizes (n ≥ 10 per group) to ensure statistical power .

Q. How can transcriptomic data from MNNG-induced models inform human gastric cancer research?

MNNG-induced rat carcinomas share molecular features with human tumors, including immune response genes (e.g., lysozyme) and EMT markers . Cross-species analysis using platforms like Gene Ontology Enrichment can identify conserved pathways (e.g., extracellular matrix remodeling). However, species-specific differences (e.g., gastric hormone suppression in rats) require validation in human organoids or xenografts .

Methodological Notes

  • Dosage Optimization : MNNG’s half-life in aqueous solutions requires fresh preparation and pH monitoring (optimal pH 6.5–7.0) .
  • Data Validation : Combine omics data (e.g., microarrays) with functional assays (e.g., transwell migration for EMT) .
  • Ethical Compliance : Follow institutional guidelines for carcinogen handling and animal welfare .

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